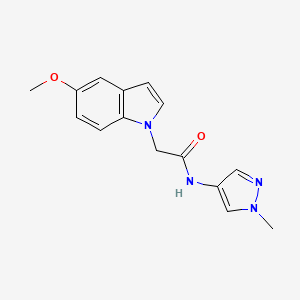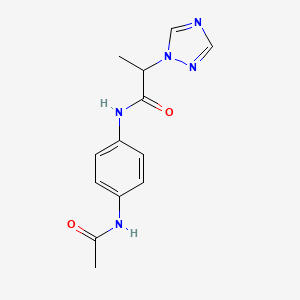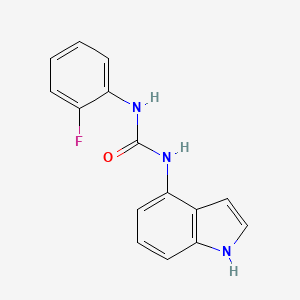
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea involves the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of glycogen synthase kinase 3, which is involved in the regulation of glucose metabolism and cell signaling. Additionally, this compound inhibits the activity of p38 mitogen-activated protein kinase, which is involved in inflammation and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are several future directions for the study of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the study of the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis method of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea is a multi-step process that involves the reaction of 2-fluoroaniline with 4-chloro-1H-indole to form 1-(2-fluorophenyl)-3-(4-chloro-1H-indol-1-yl)urea. This intermediate is then treated with potassium carbonate and N,N-dimethylformamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea has been extensively studied in the field of medicinal chemistry. It has shown potential in the treatment of various diseases, including cancer and inflammation. The compound has been shown to inhibit the activity of several enzymes and proteins, including cyclin-dependent kinases, glycogen synthase kinase 3, and p38 mitogen-activated protein kinase. These enzymes and proteins are involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-4-1-2-5-14(11)19-15(20)18-13-7-3-6-12-10(13)8-9-17-12/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBBKTXPNRURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=C2C=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
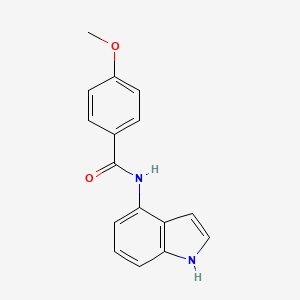
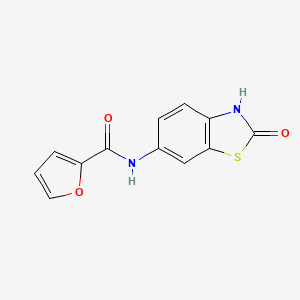
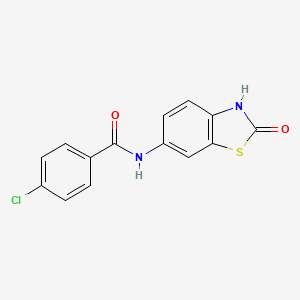
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
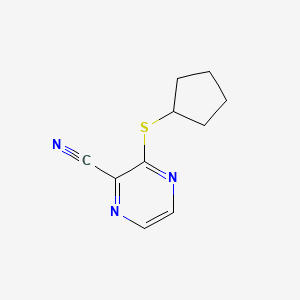
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
